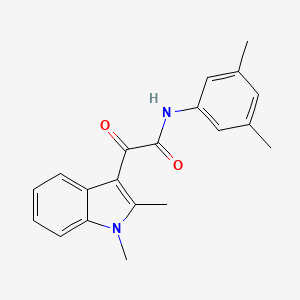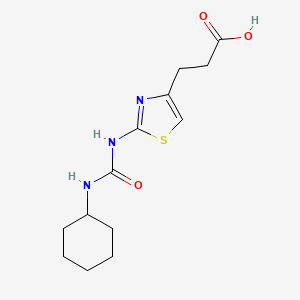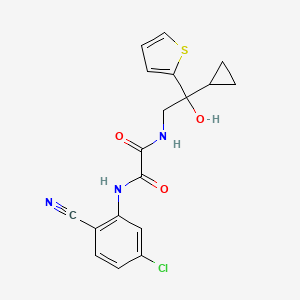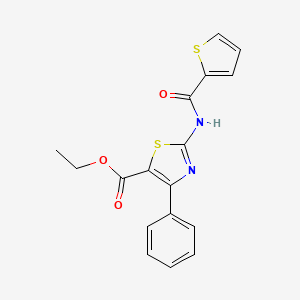
4-(2,3-Dibromopropyl)-3-ethylsulfanyl-5-(4-nitrophenyl)-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-Dibromopropyl)-3-ethylsulfanyl-5-(4-nitrophenyl)-1,2,4-triazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of triazole derivatives, which have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.
Applications De Recherche Scientifique
Overview of 1,2,4-Triazole Derivatives
Antimicrobial and Antifungal Applications
1,2,4-Triazole derivatives exhibit significant antimicrobial and antifungal activities, making them valuable in developing new therapeutic agents against various bacterial and fungal pathogens. For example, certain 1,2,4-triazole compounds have shown potent activity against Staphylococcus aureus, a common cause of bacterial infections (Li & Zhang, 2021). Similarly, Kazeminejad et al. (2022) highlighted the antifungal potential of 1,2,4-triazoles, emphasizing their importance in addressing drug resistance and toxicity issues in current antifungal therapies (Kazeminejad et al., 2022).
Anticancer Research
The exploration of 1,2,4-triazole derivatives in anticancer research has uncovered promising compounds with potential therapeutic applications. These derivatives have been found to possess anticancer activities through various mechanisms, including inhibition of cancer cell proliferation and induction of apoptosis in cancer cells (Xu, Zhao, & Liu, 2019). The development of 1,2,4-triazole-containing hybrids as anticancer agents highlights the structural versatility of these compounds in designing novel therapies for cancer treatment.
Applications in Material Science
1,2,4-Triazole derivatives also play a critical role in material science, particularly in developing proton-conducting membranes for fuel cells. Prozorova and Pozdnyakov (2023) reviewed the use of 1,2,4-triazole and its derivatives in creating high-performance, heat-resistant, and electrochemically stable proton-conducting membranes, showcasing their potential in energy applications (Prozorova & Pozdnyakov, 2023).
Corrosion Inhibition
The application of 1,2,4-triazole derivatives extends to corrosion inhibition, where they are used to protect metal surfaces from corrosion. Hrimla et al. (2021) discussed the efficiency of 1,2,4-triazole compounds as corrosion inhibitors for various metals and their alloys in aggressive media, highlighting their environmental friendliness and stability (Hrimla, Bahsis, Laamari, Julve, & Stiriba, 2021).
Propriétés
IUPAC Name |
4-(2,3-dibromopropyl)-3-ethylsulfanyl-5-(4-nitrophenyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Br2N4O2S/c1-2-22-13-17-16-12(18(13)8-10(15)7-14)9-3-5-11(6-4-9)19(20)21/h3-6,10H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDXGOCKQQKZON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1CC(CBr)Br)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Br2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dibromopropyl)-3-ethylsulfanyl-5-(4-nitrophenyl)-1,2,4-triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(Z)-2-Cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B2775508.png)

![N-[[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2775510.png)
![N,1-bis(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2775513.png)

![5-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2775517.png)
![methyl 2-[({1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)amino]benzoate](/img/structure/B2775518.png)
![7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/no-structure.png)

![N-[[4-(2-Pyrrolidin-1-ylethoxy)phenyl]methyl]but-2-ynamide](/img/structure/B2775522.png)
